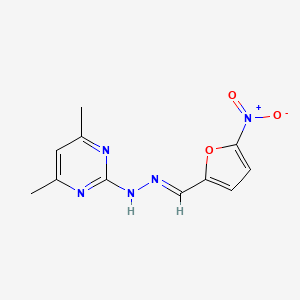

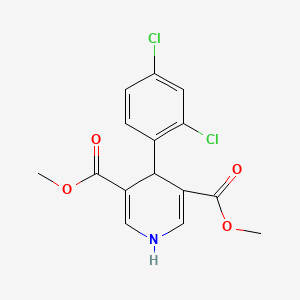

![molecular formula C18H18N2O5 B5525242 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide often involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, a compound with a similar structure, was achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide, showcasing the type of synthetic routes employed for such molecules (Prabhuswamy et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray crystallography, revealing intricate details about their crystal systems, space groups, and unit cell parameters. For instance, the molecular and crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated through single crystal X-ray diffraction studies, highlighting the compound's stabilization by hydrogen bond interactions (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions that modify their structural and functional attributes. The synthesis and antibacterial activity study of 2-ethoxymethyl-3-(5-nitro-2-furyl)acrylamide derivatives illustrate the diverse chemical reactivity and potential application of these molecules in developing new antibacterial agents (Ko, 1980).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure, melting points, and solubility, are crucial for understanding their behavior in different environments and potential uses. The detailed study of crystal structures and Hirshfeld surface analysis provides insights into the intermolecular interactions that influence the physical properties of these molecules (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and ability to undergo specific chemical transformations, define the utility of these compounds in synthetic chemistry and potential therapeutic applications. Studies on the synthesis and reactivity of related compounds, such as isoxazole derivatives, shed light on the versatile chemistry of these molecules and their potential as building blocks for more complex structures (Yu et al., 2009).

Wissenschaftliche Forschungsanwendungen

Catalysis and Synthesis of Heterobiaryls :

- N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide has been used as a ligand to obtain bimetallic boron-containing heterogeneous catalysts. These catalysts are highly active in the Suzuki reaction in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin et al., 2019).

Photophysical Properties and Singlet Oxygen Activation :

- The photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and furan, among others, produces compounds with significant photophysical properties. These compounds have been studied for their fluorescence and potential as singlet-oxygen sensitizers (Amati et al., 2010).

Antibacterial Applications :

- New antibacterial agents were synthesized by condensing 2-ethoxymethyl-3-(5-nitro-2-furyl) acyloyl chloride with amino compounds, including 5-amino-3, 4-dimethyl isoxazole. These compounds showed effective antibacterial activity against various bacterial strains (Ko, 1980).

Cytotoxic Activity in Cancer Research :

- Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those with 2-(3,4-dimethoxyphenyl) groups, have been tested for growth inhibitory properties against various cancer cell lines. Some compounds exhibited potent cytotoxicity, with IC(50) values less than 10 nM (Deady et al., 2003).

Chemical Synthesis and Crystal Structure Analysis :

- The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and analyzed for its crystal structure. Its structure was determined using single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).

Anti-inflammatory Applications :

- Novel isomeric series of N-substituted pyrazole derivatives, including those with 4-(3,4-dimethoxyphenyl) groups, have been synthesized and tested for anti-inflammatory activity. They exhibited significant anti-inflammatory activity with minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-22-14-6-5-12(10-16(14)23-2)7-8-19-18(21)13-11-17(25-20-13)15-4-3-9-24-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDXKGVNJKKJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=NOC(=C2)C3=CC=CO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

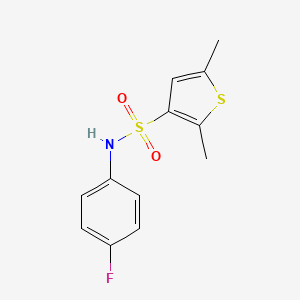

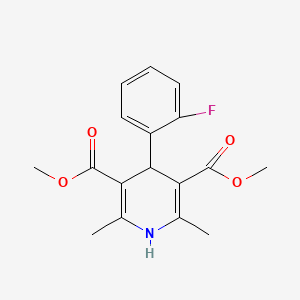

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

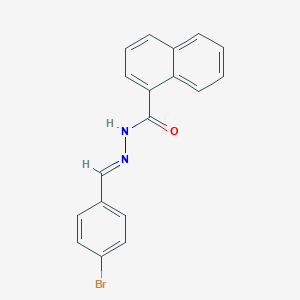

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

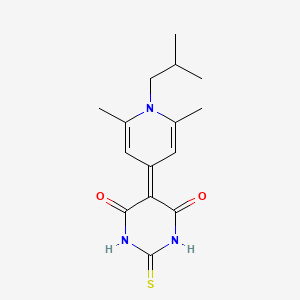

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![ethyl 1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5525232.png)

![N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5525248.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5525255.png)